1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the ATP-binding site of CK2, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2 and share similar structural features.
1H-Isoindole-5-carboxylic acid derivatives: These compounds have similar core structures but differ in their functional groups and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-acetylphenyl)- is unique due to its specific structural arrangement and the presence of acetylphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a fluorophore with aggregation-induced emission characteristics sets it apart from other isoindole derivatives .
Properties
CAS No. |
61370-19-2 |
---|---|
Molecular Formula |
C33H20N2O7 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-5-[2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H20N2O7/c1-17(36)19-3-9-23(10-4-19)34-30(39)25-13-7-21(15-27(25)32(34)41)29(38)22-8-14-26-28(16-22)33(42)35(31(26)40)24-11-5-20(6-12-24)18(2)37/h3-16H,1-2H3 |
InChI Key |
ZZTQCECTBMBYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.